![molecular formula C12H25ClN4O4 B613675 (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride CAS No. 128719-65-3](/img/structure/B613675.png)
(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride
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Description
Synthesis Analysis
The synthesis of compounds with the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis
The N-tert-butyloxycarbonyl (N-Boc) group in compounds can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Synthesis of Boc Derivatives of Amino Acids
The compound is used in the synthesis of Boc derivatives of amino acids. The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate on the yield of the desired product has been studied .
Potentiometric Analysis
Potentiometric methods are proposed for the quantitative analysis of a mixture of a number of amino acids with their N-tert-butoxycarbonyl derivatives in mixed solvents. These methods can be used for the analysis of industrial samples of N-tert-butoxycarbonyl derivatives of amino acids .
Chemical Transformations
The tert-butyl group in the compound is used in chemical transformations .
Internal Standard in Amino Acid Analysis
The scientific interest in L-Homoarginine was mainly based on its use as an internal standard in the amino acid (AA) analysis .
Tracer Compound for Nutrient Usage
L-Homoarginine is used as a tracer compound for the nutrient usage in intensive animal farming .
Detection in Human Plasma
A fast and easy LC–MS–MS method for the detection of L-homoarginine in human plasma has been developed. The sample preparation consisted only of the addition of the stable isotope-labeled internal standard d4-L-homoarginine and protein precipitation .
Inhibitor of Alkaline Phosphatase Isoenzymes
The compound is an inhibitor of alkaline phosphatase isoenzymes .
Inhibitor of Cellular Transport of Arginine
It is also an inhibitor of cellular transport of arginine by a sodium-independent high affinity y+ transporter .
properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKMWFCZLRHLB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680907 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128719-65-3 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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